molecular formula C16H15NO2 B069476 (S)-4-Methyl-5,5-diphenyloxazolidin-2-one CAS No. 191090-29-6

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one

Cat. No. B069476
M. Wt: 253.29 g/mol
InChI Key: URUDVMKJOXKZHR-LBPRGKRZSA-N
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Description

"(S)-4-Methyl-5,5-diphenyloxazolidin-2-one" is a chemical compound that has been synthesized and studied for various scientific applications. It belongs to the class of oxazolidinones, which are known for their interesting chemical and physical properties.

Synthesis Analysis

  • Lucarini and Tomasini (2001) described the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement processes (Lucarini & Tomasini, 2001).
  • Mancuso et al. (2018) synthesized (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one via the enantiospecific oxidative carbonylation of a commercially available amino alcohol (Mancuso et al., 2018).

Molecular Structure Analysis

  • Gaul and Seebach (2002) investigated the molecular structure of lithiated (S)-4-isopropyl-3-[(methylthio)methyl]-5,5-diphenyloxazolidin-2-one, revealing details about its stereochemistry and bond formations (Gaul & Seebach, 2002).

Chemical Reactions and Properties

  • The work by Hintermann and Seebach (1998) explored various reactions of N-acyl-oxazolidinones derived from 4-isopropyl-5,5-diphenyloxazolidinone, including alkylations and Michael additions (Hintermann & Seebach, 1998).

Physical Properties Analysis

  • The physical properties such as melting point, solubility, and crystallization tendency of various derivatives of 5,5-diphenyloxazolidin-2-one were studied by Gaul et al. (2002), highlighting their crystallinity and structural features (Gaul et al., 2002).

Scientific Research Applications

  • Synthesis and Use in Organic Chemistry :

    • (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, a derivative of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, has been synthesized for the first time by enantiospecific oxidative carbonylation. This derivative shows potential in organic synthesis due to its high yield and specific molecular structure (Mancuso et al., 2018).
  • Chiral Auxiliary in Stereochemistry :

    • It has been used as a chiral auxiliary in the preparation of enantiomerically pure 1,4-Diols through conjugate addition to cinnamoyl derivatives (Gaul & Seebach, 2002).
    • A modification of the Evans Auxiliary using 4-Isopropyl-5,5-diphenyloxazolidin-2-one has been studied, indicating its utility in various organic transformations (Hintermann & Seebach, 1998).
  • Applications in Medicinal Chemistry :

    • The discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent and orally available Δ-5 Desaturase (D5D) inhibitors, which shows promise in medical research and pharmaceutical applications (Fujimoto et al., 2017).
  • Enantioselective Preparations :

    • It's used in the enantioselective preparation of 2-Aminomethyl Carboxylic Acid Derivatives, demonstrating its role in synthesizing protected β2-amino acids with high diastereoselectivity and yield (Seebach et al., 2003).
  • Chemical Reactions and Transformations :

    • It has been involved in the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which opens avenues for new foldamers (Lucarini & Tomasini, 2001).
  • Antimicrobial Applications :

    • Oxazolidinones, including derivatives of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, have shown promising results as novel antibacterial agents, especially in treating various clinically important human pathogens (Zurenko et al., 1996).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDVMKJOXKZHR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436946
Record name (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one

CAS RN

191090-29-6
Record name (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Avenoza, JH Busto, C Cativiela, JM Peregrina… - Tetrahedron …, 2003 - Elsevier
This report describes the synthesis of the two enantiomerically pure α-methylated β-branched phenylalanine derivatives, (S)- and (R)-α-methyl-β,β-diphenylalanine—(αMe)Dip—starting …
Number of citations: 24 www.sciencedirect.com

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